Phloroglucide

Vue d'ensemble

Description

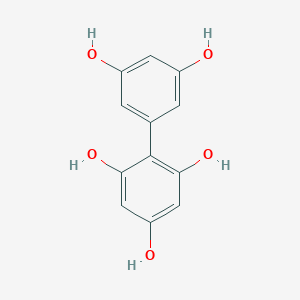

Phloroglucide, also known as 1,3,5-trihydroxybenzene, is an organic compound with the molecular formula C6H6O3. It is a colorless solid that is soluble in water, diethyl ether, ethanol, and pyridine. This compound is one of three isomeric benzenetriols, the other two being hydroxyquinol (1,2,4-benzenetriol) and pyrogallol (1,2,3-benzenetriol). This compound is used in the synthesis of pharmaceuticals and explosives .

Méthodes De Préparation

Phloroglucide was first prepared from phloretin by the Austrian chemist Heinrich Hlasiwetz in 1855. A modern synthesis involves the hydrolysis of benzene-1,3,5-triamine and its derivatives. One representative synthetic route starts from trinitrobenzene, which undergoes reduction to form benzene-1,3,5-triamine. This intermediate is then hydrolyzed to yield this compound . Industrial production methods often involve similar hydrolysis processes, ensuring the compound’s purity and yield.

Analyse Des Réactions Chimiques

Phloroglucide undergoes various chemical reactions, including:

Tautomerism and Acid-Base Behavior: this compound is a weak triprotic acid with pKa values of 8.5 and 8.9. It exists in equilibrium with its keto tautomers.

Methylation: The hydroxyl groups of this compound can be methylated to form 1,3,5-trimethoxybenzene.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, forming various derivatives depending on the reagents and conditions used.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antidiabetic Properties

Recent studies have highlighted the potential of phloroglucide in managing diabetes. It has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In a study involving high-fat diet-induced non-alcoholic fatty liver disease (NAFLD), this compound demonstrated protective effects by enhancing antioxidant defenses and reducing oxidative stress in hepatocytes .

Case Study:

- Study Title : "Phloroglucinol Strengthens the Antioxidant Barrier and Reduces Oxidative/Nitrosative Stress in NAFLD"

- Findings : this compound administration resulted in decreased levels of advanced glycation end products (AGEs) and reduced reactive oxygen species (ROS) production .

1.2 Antispasmodic Effects

This compound is widely recognized for its antispasmodic properties, particularly in gastrointestinal and urogenital disorders. It acts by relaxing smooth muscle tissue, which is beneficial for treating abdominal pain and spasms.

Data Table: Antispasmodic Activity of this compound

| Concentration (µM) | Effect on Muscle Relaxation (%) |

|---|---|

| 30 | 45 |

| 100 | 65 |

| 300 | 80 |

| 1000 | 95 |

Organic Synthesis

This compound serves as a versatile building block in organic chemistry. Its derivatives are synthesized for various applications, including pharmaceuticals and agrochemicals.

2.1 Synthesis of Derivatives

A novel medium has been developed for synthesizing this compound derivatives, which are crucial for enhancing the efficacy of existing drugs . These derivatives exhibit improved biological activity compared to their parent compound.

Agricultural Applications

This compound has been investigated for its potential use in agriculture, particularly as a natural herbicide. Its ability to inhibit specific plant growth pathways makes it a candidate for developing eco-friendly herbicides.

Case Study:

- Research Focus : The impact of this compound on weed control.

- Findings : this compound demonstrated significant herbicidal activity against common weeds without adversely affecting crop yield, suggesting its potential as a sustainable alternative to synthetic herbicides.

Industrial Applications

In addition to its biological applications, this compound is utilized in various industrial processes, including the production of dyes and resins due to its chemical stability and reactivity.

Mécanisme D'action

Phloroglucide exerts its effects primarily through its spasmolytic properties. It relaxes smooth muscles, which helps alleviate spastic pain in the digestive and biliary tracts. The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but it is believed to interact with smooth muscle cells to reduce contractions .

Comparaison Avec Des Composés Similaires

Phloroglucide is one of three isomeric benzenetriols. The other two are:

Hydroxyquinol (1,2,4-benzenetriol): This compound has hydroxyl groups at positions 1, 2, and 4 on the benzene ring.

Pyrogallol (1,2,3-benzenetriol): This compound has hydroxyl groups at positions 1, 2, and 3 on the benzene ring.

This compound is unique due to its specific arrangement of hydroxyl groups at positions 1, 3, and 5, which gives it distinct chemical properties and reactivity compared to its isomers .

Activité Biologique

Phloroglucide, also known as phloroglucinol, is a phenolic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and cytotoxic properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its three hydroxyl groups attached to a benzene ring, which contributes to its reactivity and biological activity. Its chemical formula is C6H6O3, and it exists as a white crystalline solid at room temperature.

1. Anti-Inflammatory Activity

This compound and its derivatives have demonstrated significant anti-inflammatory properties. Research indicates that phlorotannins derived from brown algae exhibit strong inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Notably, compounds such as 2,4-diacetylphloroglucinol have shown potent inhibition of inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB), with IC50 values of 19.0 µM and 34.0 µM respectively .

Table 1: Anti-Inflammatory Activity of this compound Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 2,4-Diacetylphloroglucinol | iNOS | 19.0 | |

| 2,4-Diacetylphloroglucinol | NF-κB | 34.0 | |

| Hyperforin | PGE2 Synthase | Not reported |

These findings suggest that this compound derivatives may be promising candidates for developing new anti-inflammatory agents.

2. Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. A notable study highlighted the antifungal activity of 2,4-diacetylphloroglucinol against Cryptococcus neoformans, suggesting that its anti-inflammatory effects could enhance its antifungal activity by modulating immune responses .

Table 2: Antimicrobial Activity of this compound Derivatives

3. Cytotoxicity Studies

Cytotoxicity assessments have shown that various this compound derivatives are not cytotoxic at concentrations up to 50 µM when tested on African monkey kidney fibroblast cells (Vero) . This indicates a favorable safety profile that could be advantageous for therapeutic applications.

Case Studies and Research Findings

A comprehensive review of the literature reveals several case studies where this compound derivatives were synthesized and evaluated for their biological activities:

- Synthesis and Evaluation : In one study, several phloroglucinol-derived compounds were synthesized to evaluate their anti-inflammatory activities against iNOS and NF-κB in vitro. The results indicated that structural modifications significantly influenced their biological efficacy .

- Mechanistic Insights : Investigations into the mechanisms of action revealed that this compound compounds could modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response, such as COX-2 and LOX .

Propriétés

IUPAC Name |

2-(3,5-dihydroxyphenyl)benzene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c13-7-1-6(2-8(14)3-7)12-10(16)4-9(15)5-11(12)17/h1-5,13-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICYRZIVKKYRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C2=C(C=C(C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197682 | |

| Record name | (1,1'-Biphenyl)-2,3',4,5',6-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-45-2 | |

| Record name | Phloroglucide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 491-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,1'-Biphenyl)-2,3',4,5',6-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHLOROGLUCIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4GNW4D2BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.